BB-22 Parent Compound: CB1 Receptor Affinity and Potency Relative to JWH-018 and 5F-PB-22
The parent compound BB-22 (8-quinolinyl ester) demonstrates CB1 receptor binding affinity (Ki = 0.11 nM) that is 30-fold higher than the first-generation synthetic cannabinoid JWH-018 (Ki = 3.38 nM) and marginally higher than the structurally analogous 5F-PB-22 (Ki = 0.13 nM) [1]. BB-22 also exhibits greater functional potency (EC50 = 2.9 nM) and higher efficacy (Emax = 217%) as a CB1 agonist compared to JWH-018 (EC50 = 20.2 nM; Emax = 163%) [2]. This quantitative superiority in receptor engagement provides context for understanding why unambiguous isomer identification is critical for accurate potency extrapolation in toxicological casework.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | BB-22: Ki = 0.11 nM |
| Comparator Or Baseline | JWH-018: Ki = 3.38 nM; 5F-PB-22: Ki = 0.13 nM |
| Quantified Difference | BB-22 exhibits 30-fold higher affinity than JWH-018; 1.18-fold higher than 5F-PB-22 |
| Conditions | Rat cerebral cortex homogenates; [35S]GTPγS binding assay |
Why This Matters
Establishes that BB-22 analogs represent a potency class distinct from earlier-generation SCs; procurement of isomer-specific reference standards is necessary because even minor structural variations can affect receptor engagement and thus toxicological interpretation.
- [1] De Luca MA, Castelli MP, Loi B, Porcu A, Martorelli M, Miliano C, Kellett K, Davidson C, Stair JL, Schifano F, Di Chiara G. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology. 2016;105:630-638. View Source
- [2] De Luca MA, Castelli MP, Loi B, Porcu A, Martorelli M, Miliano C, Kellett K, Davidson C, Stair JL, Schifano F, Di Chiara G. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology. 2016;105:630-638. Table 1. View Source
